4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one typically involves the reaction of 4-chloropyridazine with cyclopentanone hydrazone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone derivatives, while substitution could result in various substituted pyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridazine: A simpler pyridazine derivative with similar chemical properties.
Cyclopentanone Hydrazone: A precursor in the synthesis of the target compound.
Pyridazinone Derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one is unique due to the presence of both the chloro and cyclopentylidenehydrazinyl groups, which may confer distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
CAS No. |
6959-42-8 |
---|---|
Molecular Formula |
C9H11ClN4O |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-4-(2-cyclopentylidenehydrazinyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(5-11-14-9(8)15)13-12-6-3-1-2-4-6/h5H,1-4H2,(H2,13,14,15) |
InChI Key |
DQCCMMYVLPQBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=C(C(=O)NN=C2)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.